molecular formula C18H19NO4 B1258453 cassiarin B

cassiarin B

Cat. No. B1258453
M. Wt: 313.3 g/mol
InChI Key: OTLORQJLOJHVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cassiarin B is an isoquinoline alkaloid that is pyrano[2,3,4-ij]isoquinolin-8(4H)-one substituted by methyl groups at positions 2 and 5 and a 4-methoxy-4-oxobutyl group at position 4. It is isolated from the leaves of Cassia siamea and exhibits antiplasmodial activity against Plasmodium falciparum. It has a role as an antimalarial and a plant metabolite. It is an isoquinoline alkaloid, a member of isoquinolines, an organic heterotricyclic compound, an enone and a methyl ester.

Scientific Research Applications

Anti-Plasmodial Activity

Cassiarin B, a novel alkaloid from Cassia siamea, has shown potential in anti-plasmodial activity. It's part of a unique group of tricyclic alkaloids with significant effects against Plasmodium falciparum, the parasite responsible for malaria (Morita et al., 2007). Further studies on cassiarin A, closely related to cassiarin B, indicate its potential as an antimalarial agent with vasorelaxant activity (Morita et al., 2009).

Biological Evaluation and Synthesis

Research extends to the exploration of cassiarin B derivatives. The isolation of demethylcassiarin B from Senna siamea Lam. and its evaluation for antiadipogenic activity showcase the expanding interest in cassiarin B-related compounds (Verm & Jachale, 2023). Biomimetic synthesis approaches have been explored for cassiarins A and B, demonstrating the feasibility of their laboratory production (Yao & Yao, 2008).

Vasorelaxant Effects and Ethnobotanical Applications

Cassiarin A, another alkaloid in the same class as cassiarin B, was studied for its vasodilator effect in rat arteries, suggesting potential cardiovascular implications (Matsumoto et al., 2010). Ethnobotanical studies also highlight the diverse pharmacological properties of Cassia siamea, the source of cassiarin B, in traditional medicine (Kamagaté et al., 2014).

Target Identification and Cytotoxicity Studies

The identification of protein targets for Cassiarin alkaloids through inverse docking has been instrumental in understanding their molecular interactions, particularly in antimalarial applications (Negi et al., 2018). Moreover, studies on cassiarin A derivatives, closely related to cassiarin B, have explored their cytotoxicity and potential as anticancer agents (Luesakul et al., 2014).

properties

Product Name

cassiarin B

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 4-(3,7-dimethyl-11-oxo-2-oxa-6-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),7,9-pentaen-6-yl)butanoate

InChI

InChI=1S/C18H19NO4/c1-11-7-13-9-14(20)10-16-18(13)15(8-12(2)23-16)19(11)6-4-5-17(21)22-3/h7-10H,4-6H2,1-3H3

InChI Key

OTLORQJLOJHVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=O)C=C3C2=C(N1CCCC(=O)OC)C=C(O3)C

synonyms

cassiarin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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